1-(tert-Butylsulfanyl)buta-1,3-diene
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Overview
Description
1-(tert-Butylsulfanyl)buta-1,3-diene is an organic compound characterized by the presence of a butadiene backbone substituted with a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)buta-1,3-diene typically involves the reaction of butadiene with tert-butylthiol in the presence of a catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfanyl)buta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butadiene moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Substituted butadiene derivatives.
Scientific Research Applications
1-(tert-Butylsulfanyl)buta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)buta-1,3-diene involves its interaction with molecular targets through electrophilic addition and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the tert-butylsulfanyl group, which stabilizes intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but lacking the tert-butylsulfanyl group.
1-(tert-Butylthio)-1,3-butadiene: A closely related compound with a similar structure but different substituent positioning.
2,3,6-Trimethylphenylbuta-1,3-diene: Another substituted butadiene with distinct chemical properties
Uniqueness: 1-(tert-Butylsulfanyl)buta-1,3-diene is unique due to the presence of the tert-butylsulfanyl group, which imparts specific electronic and steric effects that influence its reactivity and potential applications. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
CAS No. |
52752-59-7 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-buta-1,3-dienylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H14S/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
OYGZTMBTHAIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC=CC=C |
Origin of Product |
United States |
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